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Compound of Interest

Compound Name: Carbonyl dibromide

Cat. No.: B3054279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

carbonyl dibromide (COBr₂) gas, also known as bromophosgene. The information is compiled

from established scientific literature and databases, presenting key quantitative data in a

structured format. This document also outlines the detailed experimental methodologies

employed in the determination of these properties and includes visualizations of the

experimental and logical workflows.

Core Thermodynamic Properties
Carbonyl dibromide is a colorless liquid at room temperature that readily vaporizes.[1] Its

gaseous phase is the subject of this guide. The thermodynamic properties of a substance are

crucial for understanding its stability, reactivity, and behavior in chemical processes. For drug

development professionals, these properties can be important in the synthesis of complex

molecules where carbonyl dibromide might be used as a reagent or be a byproduct.

Quantitative Thermodynamic Data
The standard thermodynamic properties of carbonyl dibromide gas at 298.15 K (25 °C) are

summarized in the table below. These values are essential for predicting the feasibility and

energetics of reactions involving this compound.
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Thermodynamic
Property

Symbol Value Units

Standard Enthalpy of

Formation
ΔfH° -96.2 to -114 kJ/mol

Standard Molar

Entropy
S° 308.9884 to 309.1 J/(mol·K)

Standard Gibbs Free

Energy of Formation
ΔfG° -110.876 kJ/mol

Molar Heat Capacity

(constant pressure)
Cp 61.8 J/(mol·K)

Note: The range in the standard enthalpy of formation reflects values from different

experimental and computational sources.[1][2]

Experimental Determination of Thermodynamic
Properties
The thermodynamic data presented above have been determined through a combination of

calorimetric and spectroscopic techniques. The following sections detail the methodologies for

these key experiments.

Calorimetric Determination of the Enthalpy of Formation
The standard enthalpy of formation of carbonyl dibromide has been determined through

measurement of the enthalpy of reaction of related processes, most notably the hydrolysis of

liquid carbonyl dibromide.

Experimental Protocol: Enthalpy of Hydrolysis via Reaction Calorimetry

This method, based on the work of Anthoney, Finch, and Gardner (1970), involves measuring

the heat evolved during the complete hydrolysis of a known amount of liquid carbonyl
dibromide.[3]
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Calorimeter Setup: An isoperibol reaction calorimeter is typically used. This consists of a

well-insulated reaction vessel submerged in a constant-temperature water bath. A high-

precision thermometer (e.g., a Beckmann thermometer or a thermistor) is used to measure

the temperature change within the reaction vessel, and a stirrer ensures uniform temperature

distribution. The calorimeter is calibrated by a standard reaction with a known enthalpy

change, such as the neutralization of a strong acid with a strong base, or by electrical

heating.

Reaction: A sealed glass ampoule containing a precisely weighed mass of pure liquid

carbonyl dibromide is placed in the reaction vessel, which is filled with a large excess of

water or an aqueous solution. The reaction is initiated by breaking the ampoule. The

hydrolysis reaction proceeds as follows:

COBr₂(l) + H₂O(l) → CO₂(g) + 2HBr(aq)[3]

Data Acquisition: The temperature of the calorimeter is monitored before, during, and after

the reaction. The temperature change (ΔT) is carefully recorded once the reaction is

complete and thermal equilibrium is re-established.

Calculation of Enthalpy of Hydrolysis: The heat evolved in the reaction (q_reaction) is

calculated using the following equation:

q_reaction = - C_cal * ΔT

where C_cal is the heat capacity of the calorimeter and its contents. The molar enthalpy of

hydrolysis (ΔH_hydrolysis) is then determined by dividing q_reaction by the number of moles

of carbonyl dibromide used.

Calculation of Enthalpy of Formation: The standard enthalpy of formation of liquid carbonyl
dibromide (ΔfH°(COBr₂, l)) is then calculated using Hess's Law, incorporating the

experimentally determined enthalpy of hydrolysis and the known standard enthalpies of

formation of the other reactants and products (H₂O(l), CO₂(g), and HBr(aq)). To obtain the

enthalpy of formation of gaseous carbonyl dibromide, the enthalpy of vaporization must

also be taken into account.[3]

The following diagram illustrates the logical workflow for determining the standard enthalpy of

formation of carbonyl dibromide gas.
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Workflow for Determining the Standard Enthalpy of Formation of COBr₂ Gas

Calculation Steps

Measure Enthalpy of Hydrolysis
of COBr₂(l) via Calorimetry

Calculate ΔH°_hydrolysis

Measure Enthalpy of Vaporization
of COBr₂(l)

Calculate ΔfH° of COBr₂(g)

ΔfH° of H₂O(l)

Calculate ΔfH° of COBr₂(l)
(using Hess's Law)

ΔfH° of CO₂(g) ΔfH° of HBr(aq)

Click to download full resolution via product page

Caption: Workflow for the determination of the standard enthalpy of formation of gaseous

carbonyl dibromide.

Spectroscopic Determination of Thermodynamic
Functions
Thermodynamic functions such as entropy and heat capacity can be calculated from molecular

parameters obtained through spectroscopic techniques, primarily microwave spectroscopy.

Experimental Protocol: Microwave Spectroscopy

This method, based on the work of Carpenter, Smith, Thompson, and Wiffen (1977), involves

measuring the rotational spectrum of carbonyl dibromide gas to determine its moments of

inertia and, from these, its molecular structure.[4]
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Spectrometer Setup: A microwave spectrometer is used, which consists of a microwave

source (e.g., a klystron or a Gunn diode), a sample cell (a waveguide), and a detector. The

experiment is conducted on a gaseous sample of carbonyl dibromide at low pressure.

Data Acquisition: Microwaves are passed through the sample cell, and the frequency is

swept over a range. When the microwave frequency matches the energy difference between

two rotational energy levels of the molecule, the microwaves are absorbed. The frequencies

of these absorptions are measured with high precision. The spectra of different

isotopologues (e.g., with ⁷⁹Br and ⁸¹Br) are often measured to obtain a more accurate

structure.

Analysis of Rotational Spectra: The observed rotational transition frequencies are fitted to a

model Hamiltonian for a rotating molecule to yield the rotational constants (A, B, and C). For

a molecule like carbonyl dibromide, centrifugal distortion constants are also determined to

account for the non-rigidity of the molecule.

Determination of Molecular Structure: The rotational constants are related to the moments of

inertia of the molecule. From the moments of inertia of different isotopologues, the bond

lengths (C=O and C-Br) and the Br-C-Br bond angle can be precisely calculated.

Calculation of Thermodynamic Functions: The thermodynamic functions (entropy and heat

capacity) are calculated using statistical mechanics. The rotational, vibrational, translational,

and electronic partition functions are determined. The rotational partition function is

calculated from the rotational constants. The vibrational partition function requires the

fundamental vibrational frequencies of the molecule, which are typically obtained from

infrared and Raman spectroscopy. The translational and electronic partition functions are

calculated from the molecular mass and the electronic ground state degeneracy,

respectively. The total partition function is the product of these individual partition functions,

and from it, the thermodynamic functions can be derived.

The following diagram illustrates the process of deriving thermodynamic functions from

spectroscopic data.
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Derivation of Thermodynamic Functions from Spectroscopic Data

Partition Functions (q)

Calculated Thermodynamic Functions

Microwave Spectroscopy

Rotational Constants (A, B, C)

Infrared & Raman Spectroscopy

Vibrational Frequencies (νi)

Rotational (q_rot) Vibrational (q_vib)

Total Partition Function (Q = q_rot * q_vib * q_trans * q_elec)

Translational (q_trans) Electronic (q_elec)

Entropy (S°) Heat Capacity (Cp)

Click to download full resolution via product page

Caption: Process of obtaining thermodynamic functions from spectroscopic measurements.

Conclusion
This guide has summarized the key thermodynamic properties of carbonyl dibromide gas and

provided an in-depth look at the experimental methodologies used for their determination. The

presented data and protocols are fundamental for researchers and professionals working with

this compound, enabling accurate modeling and prediction of its chemical behavior. The

provided workflows offer a clear visual representation of the logical and experimental steps

involved in establishing these crucial thermodynamic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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